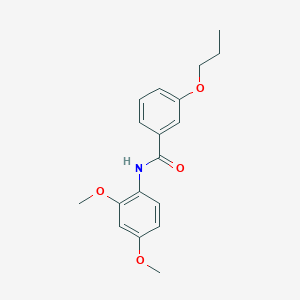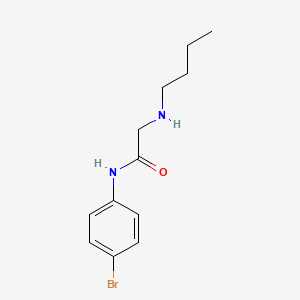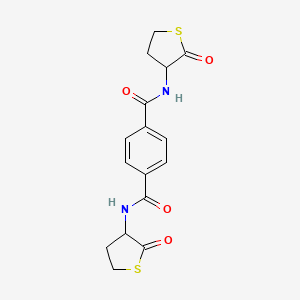
N-(2,4-dimethoxyphenyl)-3-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-3-propoxybenzamide, also known as Dimebolin, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound was initially developed as an antihistamine drug but later found to have other beneficial effects.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-3-propoxybenzamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to have neuroprotective, anti-inflammatory, and anti-oxidant effects. These properties make N-(2,4-dimethoxyphenyl)-3-propoxybenzamide a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-3-propoxybenzamide is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including acetylcholine, dopamine, and serotonin. N-(2,4-dimethoxyphenyl)-3-propoxybenzamide has also been shown to inhibit the activity of certain enzymes that are involved in the production of amyloid beta, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-propoxybenzamide has been shown to have a number of biochemical and physiological effects in animal studies. It has been found to increase the levels of certain neurotransmitters in the brain, including acetylcholine, dopamine, and serotonin. N-(2,4-dimethoxyphenyl)-3-propoxybenzamide has also been shown to decrease the levels of amyloid beta protein in the brain, which is associated with Alzheimer's disease. Additionally, N-(2,4-dimethoxyphenyl)-3-propoxybenzamide has been found to reduce inflammation and oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,4-dimethoxyphenyl)-3-propoxybenzamide in lab experiments is its relatively low toxicity. It has been shown to have a low risk of adverse effects in animal studies. However, one of the limitations of using N-(2,4-dimethoxyphenyl)-3-propoxybenzamide is its limited solubility in water, which can make dosing and administration challenging.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-3-propoxybenzamide. One area of interest is the potential use of N-(2,4-dimethoxyphenyl)-3-propoxybenzamide in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-3-propoxybenzamide and to identify potential drug targets for the treatment of neurodegenerative diseases. Finally, more studies are needed to determine the long-term safety and efficacy of N-(2,4-dimethoxyphenyl)-3-propoxybenzamide in humans.
In conclusion, N-(2,4-dimethoxyphenyl)-3-propoxybenzamide is a chemical compound that has potential therapeutic properties for the treatment of neurodegenerative diseases. Its neuroprotective, anti-inflammatory, and anti-oxidant effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to determine its long-term safety and efficacy in humans.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-3-propoxybenzamide involves the reaction between 2,4-dimethoxybenzoyl chloride and 3-propoxyaniline in the presence of a base catalyst. This reaction results in the formation of N-(2,4-dimethoxyphenyl)-3-propoxybenzamide as a white crystalline solid with a melting point of 104-106°C.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-10-23-15-7-5-6-13(11-15)18(20)19-16-9-8-14(21-2)12-17(16)22-3/h5-9,11-12H,4,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKQJJIRWCTCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-propoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4990134.png)
![N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-4-nitrobenzamide](/img/structure/B4990137.png)

![2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4990154.png)
![N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4990169.png)
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4990177.png)



![4-[(1-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4990189.png)


![11-(6,8-dichloro-4-oxo-4H-chromen-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4990210.png)
![methyl 2-[(3-methyl-2-butenoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4990223.png)